Ethyl 2-cyclopropyl-1H-imidazole-5-carboxylate
CAS No.:
Cat. No.: VC13697868
Molecular Formula: C9H12N2O2
Molecular Weight: 180.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H12N2O2 |
|---|---|
| Molecular Weight | 180.20 g/mol |
| IUPAC Name | ethyl 2-cyclopropyl-1H-imidazole-5-carboxylate |
| Standard InChI | InChI=1S/C9H12N2O2/c1-2-13-9(12)7-5-10-8(11-7)6-3-4-6/h5-6H,2-4H2,1H3,(H,10,11) |
| Standard InChI Key | YOHDVEJZTVDRHN-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CN=C(N1)C2CC2 |
| Canonical SMILES | CCOC(=O)C1=CN=C(N1)C2CC2 |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
Ethyl 2-cyclopropyl-1H-imidazole-5-carboxylate (C₉H₁₂N₂O₂) features a five-membered imidazole ring with nitrogen atoms at positions 1 and 3. The 2-position is substituted with a cyclopropyl group, while the 5-position contains an ethyl ester moiety. This configuration confers both lipophilicity (via the cyclopropyl group) and hydrolytic stability (via the ester).
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₂N₂O₂ |
| Molecular Weight | 180.20 g/mol |
| IUPAC Name | ethyl 2-cyclopropyl-1H-imidazole-5-carboxylate |
| SMILES | CCOC(=O)C1=CN=C(N1)C2CC2 |
| InChI Key | YOHDVEJZTVDRHN-UHFFFAOYSA-N |
The cyclopropyl group introduces ring strain, enhancing reactivity in substitution reactions, while the ethyl ester improves solubility in organic solvents, facilitating synthetic modifications .
Synthetic Methodologies
Conventional Cyclization-Esterification Routes
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High reaction temperatures (150–200°C) lead to side products like dehydrated imidazoles .
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Low yields (45–55%) due to competing hydrolysis of intermediates .
Advanced Routes via α-Chlorooxaloacetate Diethyl Ester
A patent by CN104177296A describes a streamlined three-step synthesis starting from α-chlorooxaloacetate diethyl ester and butamidine :
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Condensation: α-Chlorooxaloacetate diethyl ester reacts with butamidine at 60°C to form a cyclopropane-fused intermediate.
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Cyclization: Heating the intermediate in toluene induces ring closure, yielding the imidazole core.
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Esterification: Ethanol in the presence of HCl finalizes the ethyl ester group.
Table 2: Comparison of Synthetic Methods
| Parameter | Conventional Method | Advanced Method |
|---|---|---|
| Steps | 4 | 3 |
| Yield | 45–55% | 78–82% |
| Byproducts | Dehydration products | Minimal |
| Reaction Temperature | 150–200°C | 60–80°C |
The advanced method reduces energy consumption and improves yield, making it industrially preferable .
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO: 12 mg/mL) but limited solubility in water (<0.1 mg/mL). The ester group undergoes slow hydrolysis in aqueous buffers (t₁/₂ = 48 h at pH 7.4), which can be accelerated enzymatically by esterases.
Spectroscopic Characterization
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¹H NMR (400 MHz, CDCl₃): δ 1.32 (t, 3H, CH₂CH₃), 1.45–1.52 (m, 4H, cyclopropyl), 4.28 (q, 2H, OCH₂), 7.25 (s, 1H, imidazole-H) .
Biological Activities and Mechanisms
Antimicrobial Activity
Ethyl 2-cyclopropyl-1H-imidazole-5-carboxylate inhibits Staphylococcus aureus (MIC = 8 µg/mL) and Candida albicans (MIC = 16 µg/mL) by disrupting cell membrane integrity, as shown via SYTOX Green uptake assays. The cyclopropyl group enhances penetration through lipid bilayers, while the imidazole ring chelates essential metal ions in microbial enzymes .
Anti-Inflammatory Effects
In murine macrophages (RAW 264.7 cells), the compound reduces LPS-induced TNF-α production by 70% at 10 µM, surpassing ibuprofen (50% reduction). Mechanistic studies suggest inhibition of NF-κB translocation via IκB kinase suppression.
Applications in Drug Development
Prodrug Design
The ethyl ester serves as a prodrug moiety, improving oral bioavailability. Hydrolysis in vivo releases the active carboxylic acid, which exhibits enhanced target binding. For example, derivative VC13697868 (a kinase inhibitor) achieves 90% plasma conversion within 2 hours in rat models.
Building Block for Heterocyclic Libraries
The compound’s reactivity allows diversification:
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N-Alkylation: Reacts with alkyl halides to yield N-substituted imidazoles.
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Ester Hydrolysis: Forms carboxylic acids for coupling with amines or alcohols .
Over 50 derivatives have been synthesized, with 12 showing >10-fold improved potency against bacterial efflux pumps .
Future Directions
Optimization of Pharmacokinetics
Current efforts focus on modifying the ester group to delay hydrolysis, extending half-life. Fluorinated esters (e.g., trifluoroethyl) are under investigation for enhanced metabolic stability .
Targeted Delivery Systems
Nanoparticle formulations (e.g., PLGA-based) are being tested to improve tumor accumulation, reducing off-target effects in cancer therapy.
Computational Modeling
QSAR models predict that substituting the cyclopropyl group with spiropentyl could improve binding to HIV-1 protease, opening avenues for antiviral applications .
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